molecular formula C7H13N B169729 4,4-Dimethylpentanenitrile CAS No. 15673-05-9

4,4-Dimethylpentanenitrile

Cat. No.: B169729
CAS No.: 15673-05-9
M. Wt: 111.18 g/mol
InChI Key: VXVUDUCBEZFQGY-UHFFFAOYSA-N
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Description

4,4-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its structural simplicity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield this compound. The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalysts: None required for the basic reaction

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common to achieve efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Ammonia or primary amines in the presence of a base

Major Products Formed:

    Oxidation: 4,4-Dimethylpentanoic acid

    Reduction: 4,4-Dimethylpentylamine

    Substitution: 4,4-Dimethylpentanamide or 4,4-Dimethylpentyl ester

Scientific Research Applications

4,4-Dimethylpentanenitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It is explored for its potential in drug development, especially in the synthesis of novel therapeutic agents.

    Industry: this compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethylpentanenitrile primarily involves its reactivity at the cyano group. The cyano group can participate in various chemical transformations, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved are largely dictated by the specific reactions it undergoes, such as nucleophilic addition or substitution.

Comparison with Similar Compounds

  • 3,4-Dimethylpentanenitrile
  • 2,2-Dimethylbutanenitrile
  • 4-Methylpentanenitrile

Comparison: 4,4-Dimethylpentanenitrile is unique due to the positioning of its methyl groups, which can influence its reactivity and steric properties. Compared to 3,4-dimethylpentanenitrile, the 4,4-dimethyl isomer has both methyl groups on the same carbon, leading to different chemical behavior. Similarly, 2,2-dimethylbutanenitrile has its methyl groups on the second carbon, affecting its steric hindrance and reactivity differently.

Properties

IUPAC Name

4,4-dimethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVUDUCBEZFQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505875
Record name 4,4-Dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15673-05-9
Record name 4,4-Dimethylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylpentanenitrile
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